molecular formula C11H19N3 B13304851 1-(Cyclohexylmethyl)-4-methyl-1H-pyrazol-3-amine

1-(Cyclohexylmethyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B13304851
M. Wt: 193.29 g/mol
InChI Key: YCYDWUFBDOGAFS-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-4-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a cyclohexylmethyl group and a methyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(Cyclohexylmethyl)-4-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmethyl bromide with 4-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

1-(Cyclohexylmethyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexylmethyl or methyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

1-(Cyclohexylmethyl)-4-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Cyclohexylmethyl)-4-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-(Cyclohexylmethyl)-4-methyl-1H-pyrazole: This compound lacks the amine group, which may affect its reactivity and biological activity.

    4-Methyl-1H-pyrazole: This simpler compound lacks the cyclohexylmethyl group, making it less hydrophobic and potentially altering its interactions with biological targets.

    1-(Cyclohexylmethyl)-1H-pyrazole: This compound lacks the methyl group, which may influence its chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-(cyclohexylmethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-9-7-14(13-11(9)12)8-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H2,12,13)

InChI Key

YCYDWUFBDOGAFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2CCCCC2

Origin of Product

United States

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